molecular formula C9H19NO B2851887 2-[(Propan-2-yl)amino]cyclohexan-1-ol CAS No. 69592-28-5

2-[(Propan-2-yl)amino]cyclohexan-1-ol

Cat. No.: B2851887
CAS No.: 69592-28-5
M. Wt: 157.257
InChI Key: NXBJSUOOKXVSFX-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C9H19NO. It is also known as 2-(Isopropylamino)cyclohexan-1-ol. This compound is characterized by the presence of a cyclohexane ring substituted with an isopropylamino group and a hydroxyl group. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Propan-2-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclohexanone + Isopropylamine → this compound

The reaction is usually conducted in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-[(Propan-2-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone or aldehyde.
  • Reduction : The compound can be reduced to form different amines.
  • Substitution : The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
  • Substitution : Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
  • Oxidation : Formation of cyclohexanone or cyclohexanol derivatives.
  • Reduction : Formation of secondary or tertiary amines.
  • Substitution : Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

2-[(Propan-2-yl)amino]cyclohexan-1-ol has a wide range of applications in scientific research, including:

  • Chemistry : Used as a building block for the synthesis of complex organic molecules.
  • Biology : Studied for its potential effects on biological systems and its interactions with biomolecules.
  • Medicine : Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
  • Industry : Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(Methylamino)cyclohexan-1-ol
  • 2-(Ethylamino)cyclohexan-1-ol
  • 2-(Propylamino)cyclohexan-1-ol

Uniqueness: 2-[(Propan-2-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(propan-2-ylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-7(2)10-8-5-3-4-6-9(8)11/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBJSUOOKXVSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

19 Grams of 2-aminocyclohexanol, 20 g of isopropyl iodide and 15 g of potassium carbonate are added to 50 ml of dimethylformamide and the mixture is agitated at 80°-90° C. for 20 hours. After the reaction, the solution is concentrated and the residue is dissolved in chloroform, washed with water and then dried with anhydrous sodium sulfate (Na2SO4). After filtering off the desiccant, the mother liquor is concentrated and the residue is crystallized with petroleum ether. The obtained crystals are recrystallized from ethanol, resultantly obtaining 8 g of 2-isopropylaminocyclohexanol in the form of colorless crystals. m.p. 54°-55° C.
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20 g
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15 g
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50 mL
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